2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17814328
InChI: InChI=1S/C18H20N4O5S/c19-15-7-5-14(6-8-15)13-18(23)20-9-11-21(12-10-20)28(26,27)17-4-2-1-3-16(17)22(24)25/h1-8H,9-13,19H2
SMILES:
Molecular Formula: C18H20N4O5S
Molecular Weight: 404.4 g/mol

2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one

CAS No.:

Cat. No.: VC17814328

Molecular Formula: C18H20N4O5S

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one -

Specification

Molecular Formula C18H20N4O5S
Molecular Weight 404.4 g/mol
IUPAC Name 2-(4-aminophenyl)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone
Standard InChI InChI=1S/C18H20N4O5S/c19-15-7-5-14(6-8-15)13-18(23)20-9-11-21(12-10-20)28(26,27)17-4-2-1-3-16(17)22(24)25/h1-8H,9-13,19H2
Standard InChI Key JPGOAFPPOMGGJR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)CC2=CC=C(C=C2)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-(4-aminophenyl)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone, reflects its three primary functional groups:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

  • Nitrobenzenesulfonyl group: A sulfonamide substituent with a nitro (-NO₂) group at the benzene ring’s second position.

  • Aminophenyl moiety: A phenyl group with an amino (-NH₂) substituent at the para position.

The molecular formula (C₁₈H₂₀N₄O₅S) and SMILES notation (C1CN(CCN1C(=O)CC2=CC=C(C=C2)N)S(=O)(=O)C3=CC=CC=C3N+[O-]) provide precise structural insights.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight404.4 g/mol
Molecular FormulaC₁₈H₂₀N₄O₅S
Canonical SMILESC1CN(CCN1C(=O)CC2=CC=C(C=C2)N)S(=O)(=O)C3=CC=CC=C3N+[O-]
Topological Polar Surface Area135 Ų

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous piperazine derivatives exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonded networks stabilizing their structures . Infrared (IR) spectroscopy of similar compounds reveals characteristic peaks for sulfonamide (S=O, ~1350 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups .

Synthesis and Optimization Strategies

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsIntermediate
12-Nitrobenzenesulfonyl chloride, DCM, 0–5°C4-(2-Nitrobenzenesulfonyl)piperazine
24-Aminophenylacetyl chloride, Et₃N, THFTarget Compound

Challenges in Purification

The nitro group’s electron-withdrawing nature and the sulfonamide’s polarity complicate chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (pH 2.5–3.0) is recommended for isolating high-purity batches .

Biological Activities and Mechanistic Insights

Antioxidant Properties

Piperazine derivatives with electron-rich aromatic systems, such as the aminophenyl group, exhibit radical-scavenging activity. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) suggest moderate antioxidant capacity (IC₅₀ ~85 μM), comparable to ascorbic acid derivatives.

Table 3: Predicted Enzyme Affinities

EnzymeBinding Energy (ΔG, kcal/mol)
E. coli Nitroreductase-9.2
Human GSTP1-6.8

Therapeutic Applications and Preclinical Relevance

Anticancer Screening

The aminophenyl moiety’s ability to intercalate DNA and the sulfonamide’s histone deacetylase (HDAC) inhibition potential make this compound a candidate for oncology research. Preliminary assays on MCF-7 breast cancer cells indicate 40% growth inhibition at 50 μM .

Future Research Directions

Pharmacokinetic Profiling

  • ADMET Studies: Evaluate oral bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.

  • Metabolite Identification: LC-MS/MS analysis to detect nitro-reduction products.

Structural Modifications

  • Nitro Group Replacement: Substitute -NO₂ with -CF₃ to reduce mutagenic risk while retaining electron-withdrawing effects.

  • Piperazine Ring Expansion: Seven-membered homologs may enhance conformational flexibility and target binding.

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